molecular formula C11H21N3O9 B15161570 N~2~-(3-Nitrophenyl)-L-glutamine--water (1/4) CAS No. 664329-00-4

N~2~-(3-Nitrophenyl)-L-glutamine--water (1/4)

Cat. No.: B15161570
CAS No.: 664329-00-4
M. Wt: 339.30 g/mol
InChI Key: QNCMBGQGRYTGFN-ZWACTXNCSA-N
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Description

N~2~-(3-Nitrophenyl)-L-glutamine–water (1/4) is a chemical compound that consists of a glutamine molecule substituted with a 3-nitrophenyl group at the N2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-Nitrophenyl)-L-glutamine typically involves the reaction of L-glutamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N2-(3-Nitrophenyl)-L-glutamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-Nitrophenyl)-L-glutamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or water.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as the solvent.

Major Products Formed

    Oxidation: 3-Aminophenyl-L-glutamine.

    Substitution: Various substituted phenyl-L-glutamine derivatives.

    Hydrolysis: 3-Nitrobenzoic acid and L-glutamine.

Scientific Research Applications

N~2~-(3-Nitrophenyl)-L-glutamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3-Nitrophenyl)-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the glutamine moiety can interact with amino acid residues in proteins. These interactions can modulate the activity of enzymes or alter the structure of proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(4-Nitrophenyl)-L-glutamine: Similar structure but with the nitro group at the 4-position.

    N~2~-(2-Nitrophenyl)-L-glutamine: Similar structure but with the nitro group at the 2-position.

    N~2~-(3-Aminophenyl)-L-glutamine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N~2~-(3-Nitrophenyl)-L-glutamine is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with biological molecules. This positional specificity can result in distinct biological activities and applications compared to its analogs.

Properties

CAS No.

664329-00-4

Molecular Formula

C11H21N3O9

Molecular Weight

339.30 g/mol

IUPAC Name

(2S)-5-amino-2-(3-nitroanilino)-5-oxopentanoic acid;tetrahydrate

InChI

InChI=1S/C11H13N3O5.4H2O/c12-10(15)5-4-9(11(16)17)13-7-2-1-3-8(6-7)14(18)19;;;;/h1-3,6,9,13H,4-5H2,(H2,12,15)(H,16,17);4*1H2/t9-;;;;/m0..../s1

InChI Key

QNCMBGQGRYTGFN-ZWACTXNCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N[C@@H](CCC(=O)N)C(=O)O.O.O.O.O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(CCC(=O)N)C(=O)O.O.O.O.O

Origin of Product

United States

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